molecular formula C9H8F2O2 B13511443 3-Difluoromethyl-2-methyl-benzoic acid

3-Difluoromethyl-2-methyl-benzoic acid

Cat. No.: B13511443
M. Wt: 186.15 g/mol
InChI Key: LLEVFDVLXIOSDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-2-methylbenzoic acid is an organic compound featuring a benzene ring substituted with a difluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-2-methylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of 3-(difluoromethyl)-2-methylbenzoic acid often employs metal-based catalytic methods to transfer the difluoromethyl group to the aromatic ring. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-methylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(Difluoromethyl)-2-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicides.

    2-(Difluoromethyl)benzoic acid: Another fluorinated aromatic compound with similar applications.

Uniqueness

3-(Difluoromethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both difluoromethyl and methyl groups on the benzene ring makes it a versatile intermediate in various chemical syntheses .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

3-(difluoromethyl)-2-methylbenzoic acid

InChI

InChI=1S/C9H8F2O2/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

LLEVFDVLXIOSDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.